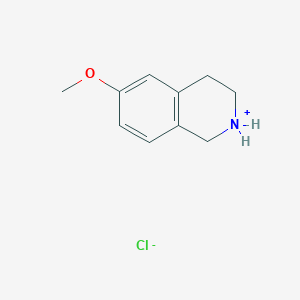

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

説明

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 57196-62-0) is a tetrahydroisoquinoline (THIQ) derivative with a methoxy substituent at the 6-position of the isoquinoline ring. Its molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol . The compound is synthesized via optimized methods, such as the procedure reported by Zhong et al., which improved yield and scalability from commercially available 2-(3'-methoxyphenyl)ethylamine .

Pharmacological evaluations highlight its role as a scaffold for estrogen receptor modulators and its structural relevance to bioactive alkaloids .

特性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUIKPQXMJJOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972647 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57196-62-0 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57196-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-(3-methoxyphenyl)ethylamine + formaldehyde (aqueous or paraformaldehyde), acid catalyst (e.g., HCl) | Pictet-Spengler cyclization forming tetrahydroisoquinoline intermediate | ~50-60% (isolated) |

| 2 | Isolation of free base tetrahydroisoquinoline | Extraction and purification | — |

| 3 | Treatment with hydrochloric acid (HCl) | Formation of hydrochloride salt | Quantitative |

This method was improved and optimized by Zhong et al. (2007) to allow large-scale synthesis with better yields and cost efficiency. Key improvements include the isolation of a novel aminal intermediate that facilitates the cyclization step and reduces side reactions.

Detailed Procedure from Zhong et al. (2007)

- Starting Material: 2-(3-methoxyphenyl)ethylamine, an inexpensive and commercially available precursor.

- Cyclization: The amine is reacted with formaldehyde under acidic conditions to form a stable aminal intermediate.

- Ring Closure: The aminal undergoes cyclization to yield 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

- Salt Formation: The free base is converted to its hydrochloride salt by treatment with HCl.

This process notably lowers the cost and is amenable to scale-up, providing access to the hydrochloride salt in good yield and purity.

Alternative and Related Synthetic Approaches

Use of Polyphosphoric Acid or Phosphoryl Chloride

Some methods employ polyphosphoric acid or phosphoryl chloride as cyclization agents to promote ring closure of the phenylethylamine derivative. These reagents act as dehydrating agents and acid catalysts, facilitating the formation of the tetrahydroisoquinoline ring system.

Functional Group Manipulation

- Methoxy Group Introduction: The methoxy substituent at the 6-position can be introduced by methylation of hydroxy precursors using methyl iodide or by demethylation of methoxy groups using boron tribromide (BBr3) in related synthetic routes.

- Purification: The hydrochloride salt is often purified by recrystallization from ethanol/water mixtures or by column chromatography using silica gel with dichloromethane/methanol gradients.

Research Findings and Yields

Yield Data from Key Studies

Characterization

- The hydrochloride salt is typically obtained as a colorless amorphous powder.

- Melting point: 238–239 °C.

- Characterization by ^1H NMR confirms the expected proton environments, including methoxy singlet (~3.7 ppm) and aromatic multiplets.

Summary Table of Preparation Methods

- Zhong, H. M., Villani, F. J., Marzouq, R., "Improved and Practical Synthesis of this compound," Organic Process Research & Development, 2007, 11(3), 463-465. - Industrial synthesis insights on related tetrahydroisoquinolines, including acid-catalyzed cyclizations and functional group modifications. - Semantics Scholar summary of Zhong et al. (2007) improved synthesis. - Figshare collection of the improved synthesis by Zhong et al. - US Patent US7872138B2 covering processes for substituted tetrahydroisoquinolines. - Mabank et al., "Synthesis of C4-substituted 1,2,3,4-tetrahydroisoquinolin-6-ols," Arkivoc 2024, detailing yields and characterization of hydrochloride salts.

化学反応の分析

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline and isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

科学的研究の応用

Pharmaceutical Development

MTHIQ is being investigated for its potential therapeutic effects in treating neurological disorders. Its structural properties suggest it may interact favorably with neurotransmitter systems, making it a candidate for drug formulation aimed at conditions such as depression and anxiety. The compound's ability to modulate neurotransmitter activity could lead to innovative treatments that address the underlying mechanisms of these disorders .

Neuropharmacology Studies

Research utilizing MTHIQ focuses on its effects on various neurotransmitter systems, particularly dopamine and serotonin pathways. Studies have indicated that MTHIQ derivatives exhibit selective binding affinity for dopamine receptors, which is crucial in understanding and treating mood and cognitive disorders. For instance, the compound has shown promise in enhancing D3 receptor selectivity, which could lead to more targeted therapies with fewer side effects compared to traditional treatments .

Analytical Chemistry

In analytical chemistry, MTHIQ serves as a standard reference material for developing sensitive detection techniques for related compounds. Its purity and consistent properties make it an ideal candidate for calibration in chromatographic methods such as HPLC and mass spectrometry. This application is vital for ensuring accuracy in quantitative analysis of other bioactive molecules .

Natural Product Synthesis

MTHIQ is a valuable intermediate in the synthesis of other bioactive molecules. Researchers utilize it to create novel compounds with enhanced efficacy through various synthetic pathways. Its role as an intermediate allows for the exploration of new therapeutic agents derived from natural products, potentially leading to breakthroughs in drug discovery .

Behavioral Research

In behavioral research, MTHIQ is employed in animal models to assess its impact on behavior and cognitive function. These studies provide insights into the compound's potential therapeutic effects on human behavior, particularly regarding anxiety and depression. By understanding how MTHIQ influences behavior in controlled settings, researchers can better evaluate its applicability in clinical settings .

Case Studies and Research Findings

作用機序

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as monoamine oxidase, modulate neurotransmitter levels, and exhibit antioxidant properties by scavenging free radicals. These actions contribute to its potential neuroprotective and anti-inflammatory effects .

類似化合物との比較

Table 1: Key Structural and Pharmacological Comparisons

*Calculated based on molecular formulas from evidence.

Pharmacological and Toxicological Profiles

6-(Trifluoromethyl)-1,2,3,4-THIQ Hydrochloride

5,6,7-Trimethoxy-1,2,3,4-THIQ Hydrochloride

- Synthesis: Less explored compared to mono- or dimethoxy analogs.

6,7-Dimethoxy-1,2,3,4-THIQ Hydrochloride

1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ Hydrochloride

- Analgesic Potency: Demonstrated superior anti-inflammatory activity (0.5 mg/kg dose) compared to diclofenac, likely due to the electron-rich dimethylaminophenyl group enhancing receptor interactions .

N-Methylated THIQ Derivatives

- Neurotoxicity: N-methylation converts inert THIQs into dopaminergic neurotoxins via oxidation to isoquinolinium ions, mimicking MPTP-induced Parkinsonism .

- Contrast with 6-MeO-THIQ : 6-MeO-THIQ lacks N-methylation, avoiding neurotoxic pathways .

Key Research Findings

6-MeO-THIQ in Neuroimaging : Radiolabeled derivatives show promise for AMPA receptor imaging, though clinical translation remains pending .

Substituent-Driven Activity : Methoxy groups at 6 and 7 positions enhance receptor binding, while trifluoromethyl groups prioritize stability over activity .

生物活性

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-MTHIQ) is a compound that belongs to the tetrahydroisoquinoline family, which has been extensively studied for its diverse biological activities. This article synthesizes existing research findings on the biological activity of 6-MTHIQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-MTHIQ is with a molar mass of approximately 199.67 g/mol. The compound features a methoxy group at the 6-position of the tetrahydroisoquinoline core, which is believed to enhance its biological activity by influencing its interaction with various molecular targets.

6-MTHIQ exhibits several mechanisms of action that contribute to its biological effects:

- Neuroprotection : It interacts with neurotransmitter systems and modulates signaling pathways involved in neuronal survival. Studies indicate that it inhibits neuronal apoptosis and reduces oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

- Anti-inflammatory Effects : Research shows that 6-MTHIQ inhibits the production of pro-inflammatory cytokines and reduces microglial activation. This suggests its potential use in treating conditions characterized by chronic inflammation .

- Cytotoxicity Against Tumor Cells : In vitro studies have demonstrated that derivatives of 6-MTHIQ exhibit significant cytotoxicity against various human tumor cell lines. For instance, certain analogs have shown GI50 values in the nanomolar range against resistant cancer cells .

Biological Activities

The biological activities of 6-MTHIQ can be categorized as follows:

- Neuroprotective Activity :

-

Anti-inflammatory Activity :

- Mechanism : Inhibits pro-inflammatory cytokine production.

- Case Studies : Animal models have demonstrated reduced neuroinflammation when treated with 6-MTHIQ, indicating its therapeutic potential in inflammatory diseases .

- Antitumor Activity :

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group substitution | Antidepressant properties |

| 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline | Chlorine substitution | Enhanced anti-inflammatory effects |

| Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | Benzyl group addition | Increased neuroprotective effects |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives. These investigations highlight how modifications to the core structure can significantly influence biological activity. For instance:

- Neuroprotective Effects : Derivatives with specific substitutions have shown enhanced neuroprotective capabilities through improved interaction with dopamine receptors .

- Cytotoxicity Profiles : Variations in substituents affect cytotoxicity against cancer cell lines. Some derivatives have shown IC50 values lower than traditional chemotherapeutics .

Q & A

Q. How can the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including cyclization and salt formation. For example, highlights the use of tert-butanol and acetic acid in hypochlorite-mediated chlorination reactions for structurally similar tetrahydroisoquinolines. Key steps include:

- Precise stoichiometric ratios of reagents (e.g., sodium hypochlorite) to minimize byproducts.

- Temperature control during exothermic reactions (e.g., maintaining 0–5°C for halogenation steps).

- Purification via recrystallization or chromatography to achieve >95% purity .

- For the hydrochloride salt, stoichiometric HCl gas bubbling in anhydrous conditions ensures proper salt formation .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy at C6) and ring saturation (δ 2.5–3.5 ppm for CH2 groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity; retention times are compared against reference standards .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., m/z 213.70 for [M+H]+) .

- Elemental Analysis : Validates chloride content in the hydrochloride salt (±0.3% deviation) .

Q. What in vitro models are suitable for preliminary neuropharmacological activity screening?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., for opioid or adrenergic receptors) using tritiated ligands (e.g., [3H]-naloxone) to measure IC50 values .

- Enzyme Inhibition Assays : Monitor MAO-A/B or acetylcholinesterase activity via fluorometric/colorimetric substrates (e.g., kynuramine for MAO) .

- Cell-Based Models : Primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (H2O2) to assess neuroprotective effects via MTT assays .

Advanced Research Questions

Q. How do substituent variations at the 6th and 7th positions influence pharmacological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Methoxy at C6 : Enhances blood-brain barrier penetration due to increased lipophilicity (logP ~1.8) but may reduce receptor selectivity .

- Fluoro/Chloro at C7 : Electron-withdrawing groups increase binding affinity (e.g., 7-fluoro analogs show 10-fold higher µ-opioid receptor affinity than methoxy-only derivatives) .

- Hydroxyl at C6 : Polar groups improve solubility but reduce CNS activity (e.g., 6-hydroxy analogs are inactive in neuroprotection assays) .

Experimental Design : Synthesize analogs via regioselective substitution (e.g., Friedel-Crafts alkylation) and compare activity in standardized assays .

Q. How can contradictions in reported binding affinities of structural analogs be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurity. Mitigation strategies include:

- Standardized Protocols : Use uniform assay conditions (e.g., Tris-HCl buffer pH 7.4, 25°C) across studies .

- Orthogonal Validation : Confirm receptor binding with both radioligand and SPR (surface plasmon resonance) assays .

- Purity Reassessment : Re-analyze disputed compounds via HPLC-MS to rule out degradation (e.g., de-methylation during storage) .

Example : A 6-methoxy analog reported with conflicting MAO-B IC50 values (10 µM vs. 25 µM) was re-evaluated and found to degrade under acidic conditions, emphasizing storage at pH 7.0 .

Q. What strategies are effective for designing novel derivatives with enhanced metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy (logP ~2.1) to resist CYP450-mediated demethylation .

- Deuterium Labeling : Replace methoxy hydrogens with deuterium (e.g., CD3O-) to slow metabolic cleavage .

- Prodrug Design : Esterify hydroxyl groups (e.g., acetylated 6-hydroxy analogs) for delayed release in vivo .

Validation : Assess stability in liver microsomes (e.g., human S9 fraction) and monitor metabolites via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。